(3-bromobenzyl)(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(3-bromobenzyl)(4-methoxybenzyl)amine" is a compound of interest in various chemical and pharmaceutical research areas. Although the specific compound "(3-bromobenzyl)(4-methoxybenzyl)amine" does not have direct references in available literature, compounds with similar structural features have been synthesized and studied for their chemical properties, reactions, and potential applications in materials science and biology.
Synthesis Analysis
Compounds related to "(3-bromobenzyl)(4-methoxybenzyl)amine" have been synthesized through various methods, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, N-(4-Methoxybenzyl)-3-phenylpropylamine was synthesized from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating a method that could potentially be adapted for synthesizing the compound of interest (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, NMR spectroscopy, and other analytical techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecules. For example, the crystal structures of Schiff bases related to the target compound have been determined, showing configurations and intermolecular interactions important for understanding the compound's properties and reactivity (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, including condensation, nucleophilic substitution, and reductive amination. These reactions are central to modifying the compound's functional groups and tailoring its properties for specific applications. For instance, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of related compounds with amines illustrates the type of chemical reactivity that might be expected (Aquino et al., 2015).
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKISYMHVXVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.